1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-(aminoiminomethyl)-1-methylethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, dihydrochloride
Description
This compound is a highly substituted pyrrole-2-carboxamide derivative with structural complexity, featuring multiple guanidine (aminoiminomethyl) groups and methyl substituents. Its dihydrochloride form indicates basicity, likely enhancing solubility for pharmacological applications.
Properties
CAS No. |
74687-37-9 |
|---|---|
Molecular Formula |
C25H36Cl2N12O4 |
Molecular Weight |
639.5 g/mol |
IUPAC Name |
N-[5-[[5-[(4-amino-4-iminobutan-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H34N12O4.2ClH/c1-13(5-20(26)27)31-22(39)17-7-15(11-36(17)3)33-24(41)19-8-16(12-37(19)4)34-23(40)18-6-14(10-35(18)2)32-21(38)9-30-25(28)29;;/h6-8,10-13H,5,9H2,1-4H3,(H3,26,27)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H4,28,29,30);2*1H |
InChI Key |
MBSBIYPFMUVCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=N)N)NC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Biological Activity
The compound 1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-(aminoiminomethyl)-1-methylethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, dihydrochloride , hereinafter referred to as Compound X , is a complex pyrrole derivative that has been the subject of extensive research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of Compound X, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
Compound X is characterized by a multi-substituted pyrrole ring system, which is known to confer various biological properties. The synthesis of pyrrole derivatives typically involves the reaction of pyrrole with various electrophiles, leading to the formation of diverse functional groups that enhance biological activity. Recent studies have highlighted the importance of substituents on the pyrrole ring in modulating activity against specific targets such as bacterial enzymes and cancer cell lines .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole, including Compound X, exhibit significant antimicrobial properties. For instance, studies on related pyrrole-2-carboxamide compounds have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) often below 0.016 μg/mL . The mechanism involves inhibition of mycolic acid biosynthesis through targeting the MmpL3 protein in M. tuberculosis, which is crucial for bacterial cell wall integrity .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound X | M. tuberculosis | < 0.016 | Inhibition of MmpL3 |
| Compound Y | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| Compound Z | E. coli | 64 | Inhibition of DNA gyrase |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways . For example, certain derivatives have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication in cancer cells, leading to reduced cell proliferation .
Case Study: Inhibition of Adenylyl Cyclase in Giardia lamblia
A derivative similar to Compound X was studied for its inhibitory effects on adenylyl cyclase in Giardia lamblia. This study revealed a competitive inhibition mechanism, suggesting potential applications in treating parasitic infections .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is heavily influenced by their structural features. SAR studies have indicated that:
- Substituent Size and Electronegativity : Bulky and electron-withdrawing groups on the pyrrole ring enhance antimicrobial potency.
- Hydrogen Bonding : The presence of specific hydrogen bonds is crucial for binding affinity to target proteins .
Table 2: Key Structural Features Affecting Biological Activity
| Feature | Effect on Activity |
|---|---|
| Bulky Groups | Increased potency against M. tuberculosis |
| Electron-Withdrawing Groups | Enhanced interaction with target enzymes |
| Hydrogen Bonding Capability | Critical for binding affinity |
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Several pyrrole-2-carboxamide derivatives with guanidine or related substituents have been synthesized and studied:
Key Observations :
- Guanidine vs.
- Dihydrochloride Salt : The target compound’s salt form likely enhances bioavailability compared to neutral analogs like Compound 89 .
Antifungal and Antimicrobial Activities
- Pyrrolidinone Derivatives: Compounds 8–10 and 15 (isolated from Fusarium decemcellulare) showed MIC values of 64–256 μg/mL against Colletotrichum musae, with compound 14 (MIC = 64 μg/mL) being the most potent . The target compound’s guanidine groups may enhance antifungal efficacy by mimicking arginine-rich antimicrobial peptides.
- Marine Pyrrolidinones: 2-Pyrrolidinone and phenol derivatives from Vibrio spp. exhibit broad-spectrum antimicrobial activity, but pyrrole-2-carboxamides like the target compound may offer improved specificity due to tailored substituents .
Anticancer Potential
- Pyrrolidinone Derivatives: Succinimide and pyrocatechol analogs from Persicaria hydropiper fractions demonstrated anticancer activity via apoptosis induction . The target compound’s guanidine groups could similarly interact with DNA or kinase targets.
- Flavonoid-Pyrrolidinone Conjugates: Dracocephins (flavanone-pyrrolidinone hybrids) show anti-inflammatory and immunomodulatory activities, suggesting that the target compound’s guanidine motifs might be leveraged for dual therapeutic roles .
Preparation Methods
Synthesis of Pyrrole-2-carboxamide Core
The pyrrole-2-carboxamide scaffold is commonly prepared via:
- Paal-Knorr synthesis : Cyclization of 1,4-dicarbonyl compounds to form substituted pyrroles.
- Hydrogenation of diketones : Conversion of diketones to pyrrole intermediates using Pd/C catalysis under mild hydrogen atmosphere, yielding high purity pyrrole-2-carboxamides (88–99% yield).
Alternatively, pyrrole-2-acetic acid esters can be synthesized from pyrrole-2-acetonitriles or acetamides via a one-pot saponification and esterification process using alkali hydroxides and phase transfer catalysts such as tetrabutylammonium hydrogen sulfate. This method provides isomer-free esters in high yields (up to 100%) and is amenable to scale-up.
Functionalization of Pyrrole Rings
Methylation at the nitrogen of the pyrrole ring (1-methyl substitution) is typically achieved by alkylation reactions using methyl bromide or methyl iodide under basic conditions. The presence of methyl groups enhances compound stability and modulates biological activity.
Introduction of Aminoiminomethyl (Guanidine) Groups
The aminoiminomethyl moiety, a guanidine derivative, is introduced via amidation of the pyrrole-2-carboxamide with aminoiminomethyl-containing acylating agents. This step often involves:
- Activation of carboxylic acid or ester precursors with coupling reagents (e.g., carbodiimides)
- Reaction with aminoguanidine derivatives to form stable amide bonds
This step is critical for biological activity, as guanidine groups confer strong hydrogen bonding and ionic interactions with biological targets.
Assembly of the Final Compound
The final compound is assembled by sequential coupling of the functionalized pyrrole units through amide linkages connecting the aminoiminomethylacetyl groups and the pyrrole-2-carboxamide cores. This multistep process may involve:
- Protection/deprotection strategies to control site-specific reactions
- Use of peptide coupling agents (e.g., HATU, EDCI) for amide bond formation
- Purification by chromatography (flash or reverse phase) to isolate the desired dihydrochloride salt
The dihydrochloride salt form is obtained by treatment with hydrochloric acid, enhancing water solubility and stability for biological assays.
Representative Reaction Scheme and Data
Analytical Characterization
The synthesized compound is characterized by:
- Infrared spectroscopy (IR) : Confirming amide and guanidine functional groups.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to verify substitution patterns on pyrrole rings and amide linkages.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of 625.5 g/mol.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Purity and identity confirmation.
Research Discoveries and Advances
- The use of microwave-assisted Paal-Knorr reactions and parallel automated chromatography has significantly improved the throughput and yield of pyrrole-2-carboxamide derivatives.
- Phase-transfer catalysis in esterification allows for efficient one-pot synthesis of pyrrole-2-acetic acid esters, precursors to complex pyrrole carboxamides.
- Structure-guided design based on crystal structures of biological targets (e.g., MmpL3) has enabled the rational synthesis of pyrrole-2-carboxamide derivatives with enhanced antibacterial activity.
- Recent studies explore biomass-derived routes for pyrrole-2-carboxylic acid synthesis, potentially enabling greener production methods.
Q & A
Q. What are the recommended synthetic routes for preparing this pyrrolecarboxamide derivative?
Methodological Answer: The compound can be synthesized via sequential amide coupling and substitution reactions. Key steps include:
- Amide Formation : Use a coupling agent like HATU or EDCI with DIPEA in DMF to link the pyrrole-2-carboxamide core to guanidinoacetyl or aminoiminomethyl substituents .
- Protection/Deprotection : Employ Fmoc or Boc groups for amine protection during intermediate steps, followed by acidic deprotection (e.g., TFA) .
- Salt Formation : React the free base with HCl in anhydrous ether to generate the dihydrochloride salt .
Reference: Synthetic protocols for analogous pyrrole derivatives in medicinal chemistry
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of:
- HPLC/LCMS : For purity assessment (e.g., >95% purity) and mass confirmation (e.g., ESI-MS for M+1 ion) .
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and absence of byproducts. Key peaks include pyrrole ring protons (~6.5–7.5 ppm) and methyl groups (~2.2 ppm) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation .
Advanced Research Questions
Q. How can crystallography resolve conformational ambiguities in the compound’s structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Analyze bond angles and dihedral angles to confirm the orientation of substituents (e.g., guanidino groups) and intermolecular interactions (e.g., hydrogen bonding with HCl) .
- Density Functional Theory (DFT) : Compare experimental SCXRD data with computational models to validate electronic effects on molecular geometry .
Reference: Structural studies on methyl pyrrolecarboxamides
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Salt Selection : The dihydrochloride form enhances aqueous solubility; confirm stability via pH titration (target pH 3–5 for HCl salts) .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to prevent aggregation in biological buffers .
- Lyophilization : For long-term storage, lyophilize the compound and assess rehydration efficiency via UV-Vis spectroscopy (λmax ~270 nm for pyrrole derivatives) .
Q. How can conflicting bioactivity data from enzyme inhibition assays be resolved?
Methodological Answer:
- Dose-Response Curves : Perform assays in triplicate with positive controls (e.g., known kinase inhibitors) to validate IC reproducibility .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain discrepancies (e.g., protonation states of guanidino groups at physiological pH) .
Reference: Bioactivity analysis of pyrrolecarboxamides in kinase inhibition
Methodological Notes
- Synthetic Challenges : Steric hindrance from methyl groups may slow amide coupling; microwave-assisted synthesis (50–80°C, 30 min) improves yield .
- Analytical Pitfalls : Pyrrole derivatives often exhibit tautomerism; use low-temperature NMR (−20°C) to suppress dynamic effects .
- Data Reproducibility : Adhere to CRDC 2020 guidelines for process control (RDF2050108) in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
